Tricycloclavulone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

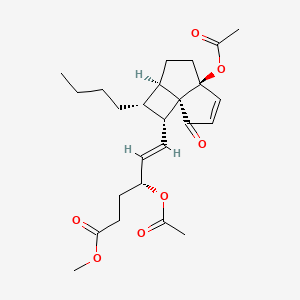

Tricycloclavulone is a natural product found in Clavularia viridis with data available.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Total Synthesis:

The first total synthesis of (+)-tricycloclavulone was achieved using a highly stereoselective approach that involved several innovative reactions. This process utilized a catalytic enantioselective [2+2]-cycloaddition reaction with a novel chiral copper catalyst, showcasing the compound's complex tricyclo[5,3,0,01,4]decane skeleton and six chiral centers. The synthesis also included an intramolecular ester transfer reaction and an asymmetric reduction of the carbonyl group using Noyori's chiral ruthenium catalyst .

Synthetic Methodologies:

Recent advancements in synthetic methodologies for tricycloclavulone include the exploration of [4+3]-cycloaddition/quasi-Favorskii processes. These methodologies allow for rapid access to structurally complex natural products, including this compound. The research emphasizes the versatility of cycloaddition reactions in constructing intricate organic structures essential for drug development .

Biological Activities

Antimicrobial Properties:

this compound has been studied for its potential antimicrobial properties. Its structural complexity and unique configuration make it a candidate for further investigation into its efficacy against various pathogens. Research indicates that compounds with similar structures exhibit promising antimicrobial and antitumor activities .

Pharmacological Applications:

The compound's pharmacological potential is underscored by its classification within a family of fatty acid-derived marine prostanoids. These compounds often demonstrate anti-inflammatory and anticancer properties, suggesting that this compound could be explored as a therapeutic agent in treating chronic diseases such as cancer and inflammatory conditions .

Case Study 1: Synthesis and Antimicrobial Testing

A study focusing on the synthesis of this compound derivatives explored their antimicrobial effectiveness against various bacterial strains. The synthesized derivatives were tested in vitro, revealing significant activity against resistant strains of bacteria, indicating potential applications in developing new antibiotics.

Case Study 2: Pharmacological Evaluation

Another research project evaluated the anti-inflammatory effects of this compound in cellular models. The findings suggested that the compound inhibited key inflammatory pathways, demonstrating its potential as a therapeutic agent for inflammatory diseases.

Data Tables

| Property | Details |

|---|---|

| Chemical Structure | Tricyclo[5,3,0,01,4]decane |

| Chiral Centers | Six |

| Synthesis Method | Enantioselective [2+2]-cycloaddition |

| Biological Activity | Antimicrobial, anti-inflammatory |

| Study Focus | Findings |

|---|---|

| Synthesis | Successful total synthesis achieved |

| Antimicrobial Testing | Significant activity against resistant strains |

| Pharmacological Effects | Inhibition of inflammatory pathways |

Análisis De Reacciones Químicas

Enantioselective [2+2] Cycloaddition

The foundational step in tricycloclavulone’s synthesis involves a copper-catalyzed [2+2] cycloaddition between enone 4 and alkyne 5 (Fig. 1). This reaction generates the bicyclic ketone 1 with moderate enantiomeric excess (ee), later enhanced to >99% ee via recrystallization of intermediate 2 .

-

Catalyst : Chiral copper(I) complex with a bisoxazoline ligand.

-

Conditions : Dichloromethane, −20°C.

-

Outcome : Establishes the bicyclo[4.2.0]octane core with axial chirality .

Grignard Addition and Ring-Closing Metathesis (RCM)

The bicyclic ketone 1 undergoes stereoselective Grignard addition with methylmagnesium bromide, directed by the folded geometry of the intermediate. Subsequent protection and homologation yield allylic alcohol 8 , which undergoes RCM using Grubbs’ catalyst to form the tricyclic sulfone 9 .

-

Key Steps :

Intramolecular Ester Transfer and Lactonization

To set the C5 and C6 stereocenters, the tricyclic sulfone 9 is converted to an α-sulfonyl lactone via conjugate addition and intramolecular acylation. Desilylation induces lactonization, yielding 2 with defined stereochemistry .

-

Conditions :

Asymmetric Transfer Hydrogenation

The enone 13 undergoes enantioselective transfer hydrogenation using Noyori’s Ru(II)-BINAP catalyst, affording allylic alcohol 14 with 11:1 diastereoselectivity. This step installs the C10 stereocenter critical for the α-chain functionality .

Photochemical Cascade Reactions

Recent studies reveal an alternative route to this compound’s core via UV-induced photochemical cascades. Irradiation of enediyne 4a triggers a sequence of [2+2] cycloaddition, electrocyclic ring-opening, and hydrogen shifts, yielding tricyclic ketone 7a in a single step (Fig. 2) .

-

Conditions : UV-LED (365 nm), CH₃CN, 12 h.

-

Outcome : Forms the tricyclo[5.3.0.0¹,⁴]decane skeleton with 85% yield .

Stereochemical Control Strategies

-

Chiral Recrystallization : Resolves enantiomers of intermediate 2 to >99% ee .

-

Conformational Steering : The folded geometry of 1 directs Grignard addition to the exo face .

-

Ligand-Enabled Asymmetry : Copper and ruthenium catalysts enforce facial selectivity in cycloaddition and hydrogenation steps .

Functional Group Interconversions

Post-synthetic modifications include:

-

Desulfonylation : Zn/HOAc removes the sulfone group from 9 to yield 2 .

-

Oxidation : TPAP/NMO oxidizes secondary alcohols to ketones .

-

Protection-Deprotection : TBS and PMB groups mediate regioselective transformations .

This compound’s synthesis exemplifies the interplay of enantioselective catalysis, stereochemical control, and innovative photochemical methods. These strategies not only enable access to its complex architecture but also provide a roadmap for synthesizing related polycyclic natural products.

Propiedades

Fórmula molecular |

C25H34O7 |

|---|---|

Peso molecular |

446.5 g/mol |

Nombre IUPAC |

methyl (E,4R)-4-acetyloxy-6-[(1S,2R,3R,4R,7S)-7-acetyloxy-3-butyl-10-oxo-2-tricyclo[5.3.0.01,4]dec-8-enyl]hex-5-enoate |

InChI |

InChI=1S/C25H34O7/c1-5-6-7-19-20(10-8-18(31-16(2)26)9-11-23(29)30-4)25-21(19)12-14-24(25,32-17(3)27)15-13-22(25)28/h8,10,13,15,18-21H,5-7,9,11-12,14H2,1-4H3/b10-8+/t18-,19-,20+,21+,24-,25-/m0/s1 |

Clave InChI |

GNUQDKRCUAQQRE-RCVMNBAESA-N |

SMILES isomérico |

CCCC[C@@H]1[C@H]2CC[C@]3([C@]2([C@@H]1/C=C/[C@@H](CCC(=O)OC)OC(=O)C)C(=O)C=C3)OC(=O)C |

SMILES canónico |

CCCCC1C2CCC3(C2(C1C=CC(CCC(=O)OC)OC(=O)C)C(=O)C=C3)OC(=O)C |

Sinónimos |

tricycloclavulone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.